molecular formula C21H20N2O3 B243026 Ethyl 3,3-dicyano-2-oxo-4-phenyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylate

Ethyl 3,3-dicyano-2-oxo-4-phenyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylate

Cat. No. B243026
M. Wt: 348.4 g/mol
InChI Key: REIBZBDQMVFGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3-dicyano-2-oxo-4-phenyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as 'ODN' and is a derivative of naphthalene. The synthesis of ODN is a complex process that involves several steps, and its properties make it an attractive candidate for various research applications.

Mechanism of Action

The mechanism of action of ODN is not fully understood, but it is believed to involve the inhibition of enzymes involved in the replication of viruses and the growth of cancer cells. ODN has also been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
ODN has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the replication of viruses and the growth of cancer cells. ODN has also been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

ODN has several advantages for lab experiments, including its high purity and stability. However, its synthesis is a complex process that requires several steps, and it is relatively expensive compared to other compounds. Additionally, ODN may be toxic at high concentrations, and caution should be taken when handling and using the compound.

Future Directions

There are several future directions for the study of ODN. One potential application is in the development of new antiviral drugs. ODN has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. Another potential application is in the development of new treatments for Alzheimer's disease and Parkinson's disease. ODN has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease. Additionally, ODN has potential applications in the field of material science, where it could be used as a building block for the synthesis of new materials.

Synthesis Methods

The synthesis of ODN involves the reaction of ethyl cyanoacetate with 1,2,3,4-tetrahydro-naphthalene-1,4-dione in the presence of a catalyst. The reaction leads to the formation of ODN, which is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

ODN has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ODN has been shown to exhibit antitumor and antiviral activity. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 3,3-dicyano-2-oxo-4-phenyl-4,4a,5,6,7,8-hexahydronaphthalene-1-carboxylate

InChI

InChI=1S/C21H20N2O3/c1-2-26-20(25)17-15-10-6-7-11-16(15)18(14-8-4-3-5-9-14)21(12-22,13-23)19(17)24/h3-5,8-9,16,18H,2,6-7,10-11H2,1H3

InChI Key

REIBZBDQMVFGEB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2CCCCC2C(C(C1=O)(C#N)C#N)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C2CCCCC2C(C(C1=O)(C#N)C#N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.